4-Mercaptophenylbutyric acid

描述

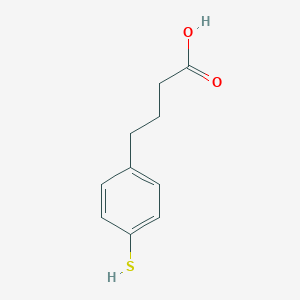

4-Mercaptophenylbutyric acid (CAS 359436-81-0) is a sulfur-containing carboxylic acid with the molecular formula C₁₀H₁₂O₂S and a molecular weight of 196.27 g/mol . Structurally, it features a phenyl ring substituted with a thiol (-SH) group at the para position and a butyric acid chain. Key physicochemical properties include a LogP of 2.38 (indicating moderate lipophilicity), a polar surface area (PSA) of 76.1 Ų, and a melting point of 59°C . The compound is highly reactive due to its thiol group, leading to dimerization under light or temperature stress, necessitating storage in inert, cool environments .

Synonyms for this compound include 4-(4-Sulfanylphenyl)butanoic acid and 4-Mercaptophenylbuty . Its applications are primarily in organic synthesis and pharmaceutical research, where its thiol group enables conjugation reactions or metal coordination.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-sulfanylphenyl)butanoic Acid typically involves the introduction of a sulfanyl group to a phenyl ring followed by the attachment of a butanoic acid chain. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group tolerant conditions .

Industrial Production Methods: Industrial production of 4-(4-sulfanylphenyl)butanoic Acid may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .

化学反应分析

Types of Reactions: 4-(4-sulfanylphenyl)butanoic Acid undergoes several types of chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

科学研究应用

4-(4-sulfanylphenyl)butanoic Acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological systems and its interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用机制

The mechanism of action of 4-(4-sulfanylphenyl)butanoic Acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with various enzymes and proteins, potentially modulating their activity. Additionally, the compound may exert its effects through the modulation of oxidative stress and inflammation pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 4-Mercaptophenylbutyric acid with four analogs: 4-Phenylbutyric acid, 4-(4-Methoxyphenyl)butyric acid, 4-Mercaptobutyric acid, and 4-(2,4-Dichlorophenoxy)butyric acid (2,4-DB).

Functional Group Impact on Properties

- Thiol vs. Carboxylic Acid Dominance : The thiol group in this compound confers higher reactivity (e.g., dimerization, metal binding) compared to 4-Phenylbutyric acid, which lacks sulfur .

- Methoxy Substitution : 4-(4-Methoxyphenyl)butyric acid exhibits reduced reactivity compared to thiol analogs due to the electron-donating methoxy group, which also increases LogP .

- Chain Length : 4-Mercaptobutyric acid’s shorter carbon chain (C4 vs. C10) reduces molecular weight and LogP, enhancing aqueous solubility but limiting membrane permeability .

Stability and Handling Considerations

- This compound : Requires storage at -20°C in amber vials to prevent oxidation or dimerization .

- 4-Phenylbutyric Acid : Stable at room temperature but hygroscopic; requires desiccant .

- Thiol-Containing Analogs : Generally prone to oxidation, necessitating inert atmospheres (e.g., nitrogen) during handling .

生物活性

4-Mercaptophenylbutyric acid (4-MPBA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of 4-MPBA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-MPBA is a thiol-containing compound with the following chemical structure:

- IUPAC Name : 4-(Butanoic acid)-3-mercaptophenyl

- Molecular Formula : C₁₁H₁₄O₂S

- Molecular Weight : 226.30 g/mol

The presence of a thiol group (-SH) in its structure is significant for its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-MPBA can be attributed to several mechanisms:

- Antioxidant Activity : The thiol group in 4-MPBA can scavenge free radicals, reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anticancer Properties : Research has indicated that 4-MPBA exhibits antiproliferative effects on various cancer cell lines. It may induce apoptosis (programmed cell death) through the modulation of specific signaling pathways.

- Anti-inflammatory Effects : 4-MPBA has been shown to inhibit pro-inflammatory cytokines and enzymes, which could be beneficial in treating inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities reported for 4-MPBA:

| Activity Type | Effect | References |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Inhibits cytokine release | |

| Antimicrobial | Inhibits bacterial growth |

Case Study 1: Anticancer Activity

A study investigated the effects of 4-MPBA on prostate cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM. The mechanism involved the activation of caspase pathways leading to apoptosis. This finding suggests that 4-MPBA could be a candidate for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of 4-MPBA significantly reduced levels of TNF-α and IL-6 in serum samples. This study highlights the potential of 4-MPBA as an anti-inflammatory agent, which may have implications for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Research Findings

Recent research has expanded on the pharmacological potential of 4-MPBA:

- A study demonstrated that 4-MPBA could enhance the efficacy of conventional chemotherapy agents by sensitizing cancer cells to drug-induced apoptosis.

- Another investigation revealed that combining 4-MPBA with antioxidant compounds led to synergistic effects in reducing oxidative stress markers in neuronal cells, indicating its potential role in neuroprotection.

常见问题

Basic Questions

Q. What are the recommended synthetic routes for 4-Mercaptophenylbutyric acid, and what protective strategies are critical for the thiol group during synthesis?

- Methodological Answer : Synthesis typically involves coupling phenylbutyric acid derivatives with mercapto groups via thiol-ene reactions or nucleophilic substitution. The thiol (-SH) group is highly reactive and prone to oxidation; thus, protective agents like trityl or acetyl groups are recommended during synthesis to prevent disulfide formation. Post-synthesis deprotection should be performed under inert atmospheres (e.g., nitrogen) . Characterization via NMR (¹H, ¹³C) and LC-MS is essential to confirm structural integrity and purity .

Q. How should this compound be stored to maintain stability, and what are the key incompatibilities?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at -20°C to prevent oxidation. Avoid contact with strong oxidizing agents (e.g., peroxides) and acidic/alkaline conditions, which may degrade the thiol group. Stability tests under varying temperatures (4°C, 25°C) and pH (3–9) are recommended to establish shelf-life .

Q. What are the standard protocols for verifying the purity of this compound using chromatographic techniques?

- Methodological Answer : Use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Mobile phases like acetonitrile/water (0.1% trifluoroacetic acid) are effective. Purity thresholds ≥95% are typical for research use. For quantification, calibrate with a certified reference standard and validate methods using spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the literature regarding the biological activity of this compound?

- Methodological Answer : Discrepancies may arise from differences in cell lines, assay conditions (e.g., pH, redox state), or impurities. Conduct meta-analyses to identify confounding variables. Replicate studies under standardized conditions (e.g., ISO 17025) and use orthogonal assays (e.g., enzymatic activity vs. binding affinity) to cross-validate results .

Q. What experimental designs are optimal for studying the pH-dependent reactivity of the thiol group in this compound?

- Methodological Answer : Use buffered solutions (pH 2–12) to monitor thiol reactivity via Ellman’s assay (measurement of free -SH groups at 412 nm). Control for autoxidation by including chelating agents (e.g., EDTA). Kinetic studies under varying temperatures can elucidate activation energies. Pair with computational modeling (DFT) to predict reactive sites .

Q. How should researchers address challenges in detecting decomposition products of this compound under oxidative stress?

- Methodological Answer : Employ LC-MS/MS with high-resolution mass spectrometry to identify degradation byproducts (e.g., disulfides, sulfonic acids). Accelerated stability studies (40°C/75% RH) can simulate long-term storage. Compare fragmentation patterns with databases (e.g., NIST) and synthesize suspected degradants for confirmation .

Q. Methodological Best Practices

Q. What statistical approaches are appropriate for clustered data in studies involving this compound?

- Methodological Answer : For repeated measurements (e.g., dose-response curves), use mixed-effects models to account for intra-experiment variability. Apply Bonferroni correction for multiple comparisons. Tools like R (lme4 package) or SAS PROC MIXED are recommended. Report 95% confidence intervals and effect sizes .

Q. How can researchers ensure reproducibility in assays involving this compound?

- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Document batch-specific purity, solvent preparation (e.g., degassing for oxygen-sensitive assays), and instrument calibration. Use internal controls (e.g., N-acetylcysteine for thiol reactivity assays) and share raw data via repositories like Zenodo .

属性

IUPAC Name |

4-(4-sulfanylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2S/c11-10(12)3-1-2-8-4-6-9(13)7-5-8/h4-7,13H,1-3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAHWIVUEWOXEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20404960 | |

| Record name | 4-(4-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359436-81-0 | |

| Record name | 4-(4-sulfanylphenyl)butanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20404960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。